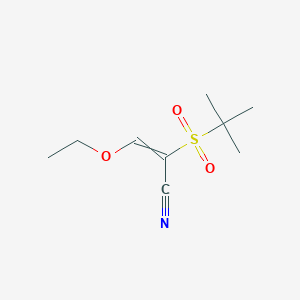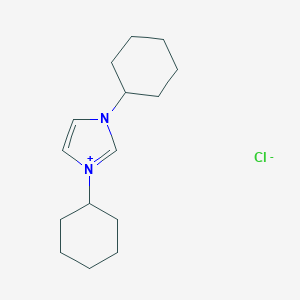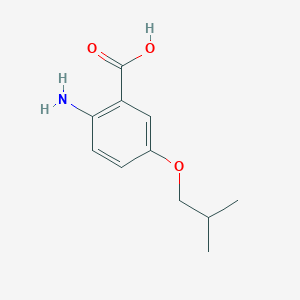
Benzoic acid,2-amino-5-(2-methylpropoxy)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the second position and an isobutoxy group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isobutoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. For example, starting with m-toluic acid, nitration can be performed using nitric acid to yield 2-nitro-3-toluic acid. This intermediate can then be reduced to 2-amino-3-methylbenzoic acid using a hydrogenation catalyst in the presence of a hydrogen atmosphere . The final step involves the substitution of the methyl group with an isobutoxy group under appropriate reaction conditions.
Industrial Production Methods
Industrial production of 2-Amino-5-isobutoxybenzoic acid typically involves large-scale nitration and reduction processes, followed by efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-5-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-5-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Amino-5-bromobenzoic acid: Contains a bromine atom instead of an isobutoxy group.
Uniqueness
2-Amino-5-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
169283-23-2 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-amino-5-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
Clé InChI |
NEPCERJDNFXKOX-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC(=C(C=C1)N)C(=O)O |
SMILES canonique |
CC(C)COC1=CC(=C(C=C1)N)C(=O)O |
Synonymes |
Benzoic acid, 2-amino-5-(2-methylpropoxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)
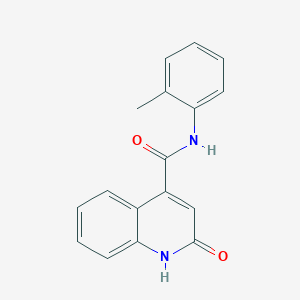
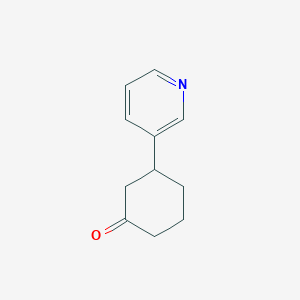
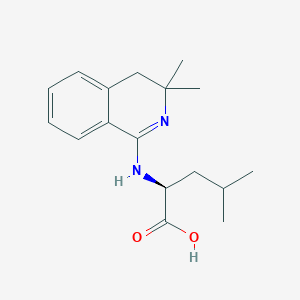
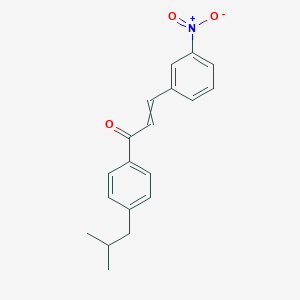
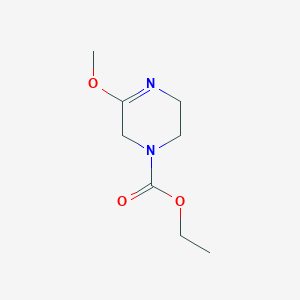
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)

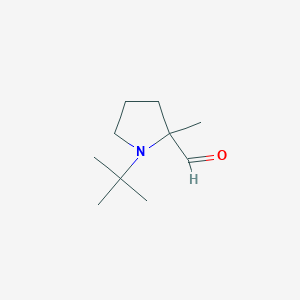
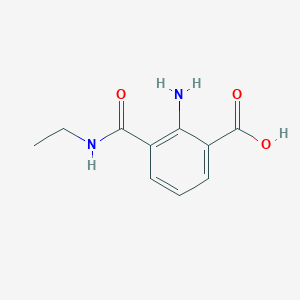
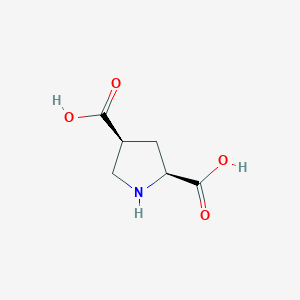
![1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene](/img/structure/B68911.png)
